molecular formula C10H8BrN3O4 B582465 Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1313712-72-9

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B582465
CAS No.: 1313712-72-9
M. Wt: 314.095
InChI Key: KUKFEJRSKIUIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FTIR Spectroscopy

  • Nitro group : Strong absorption at $$ 1520 \, \text{cm}^{-1} $$ ($$ \text{NO}2 $$ asymmetric stretch) and $$ 1345 \, \text{cm}^{-1} $$ ($$ \text{NO}2 $$ symmetric stretch).
  • Ester carbonyl : Sharp peak at $$ 1720 \, \text{cm}^{-1} $$ ($$ \text{C=O} $$).
  • C-Br stretch : Medium-intensity band at $$ 560 \, \text{cm}^{-1} $$.

NMR Spectroscopy

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) :

    • $$ \delta \, 8.75 \, (\text{s}, 1\text{H}, \text{H-5}) $$
    • $$ \delta \, 8.12 \, (\text{d}, J = 7.2 \, \text{Hz}, 1\text{H}, \text{H-7}) $$
    • $$ \delta \, 4.40 \, (\text{q}, J = 7.1 \, \text{Hz}, 2\text{H}, \text{OCH}2\text{CH}3) $$
    • $$ \delta \, 1.42 \, (\text{t}, J = 7.1 \, \text{Hz}, 3\text{H}, \text{OCH}2\text{CH}3) $$
  • $$ ^{13}\text{C} $$ NMR :

    • $$ \delta \, 161.2 \, (\text{C=O}) $$
    • $$ \delta \, 148.5 \, (\text{C-6, NO}_2) $$
    • $$ \delta \, 112.4 \, (\text{C-8, Br}) $$

UV-Vis Spectroscopy

  • $$ \lambda_{\text{max}} $$ at 275 nm ($$ \pi \rightarrow \pi^* $$ transition of the aromatic system) and 340 nm ($$ n \rightarrow \pi^* $$ transition of the nitro group).

Comparative Analysis with Related Imidazo[1,2-a]Pyridine Derivatives

Table 2: Structural and Electronic Comparisons

Compound Substituents Key Differences
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate No Br at position 8 Reduced electrophilicity; lower molecular weight (235.20 Da)
6-Bromo-8-nitroimidazo[1,2-a]pyridine No ester group at position 2 Higher solubility in polar solvents
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate CN instead of NO$$ _2 $$ at position 6 Enhanced hydrogen-bonding capacity

Properties

IUPAC Name

ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKFEJRSKIUIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724884
Record name Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-72-9
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-6-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with α-Halo Ketones

A common approach involves reacting 5-bromo-2-aminopyridine with ethyl bromopyruvate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the α-carbon of the bromopyruvate, followed by cyclization to form the imidazo ring. For example:

  • Reactants : 5-Bromo-2-aminopyridine (1.0 equiv), ethyl bromopyruvate (1.2 equiv)

  • Solvent : Ethanol or methanol

  • Base : Sodium bicarbonate or triethylamine

  • Conditions : Reflux at 60–80°C for 6–12 hours

  • Yield : 65–75% after recrystallization.

Alternative Route Using Chloroacetaldehyde

Patent data describes using 40% chloroacetaldehyde aqueous solution with 2-amino-5-bromopyridine in ethanol at 25–50°C for 2–24 hours. This method avoids harsh conditions but requires careful pH control (pH 8–9) to minimize side reactions.

Functionalization: Nitration and Esterification

Nitration at the 6-Position

Nitration is performed post-cyclization using mixed acid (HNO₃/H₂SO₄):

  • Conditions : 0–5°C, dropwise addition of nitric acid to the imidazo[1,2-a]pyridine intermediate in sulfuric acid

  • Reaction Time : 2–4 hours

  • Yield : 50–60%.
    The nitro group directs electrophilic substitution to the 6-position due to the electron-withdrawing nature of the existing bromine at C8.

Esterification at the 2-Position

Esterification is achieved via:

  • Route A : Reaction with ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine)

  • Route B : Acid-catalyzed Fischer esterification using ethanol and sulfuric acid
    Route A provides higher purity (≥95%) but requires anhydrous conditions, while Route B is cost-effective but yields 70–80% product.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterEthanolMethanolWater
Cyclization Yield 72%67.8%53.4%
Nitration Yield 58%52%N/A

Polar protic solvents like ethanol enhance cyclization kinetics due to better solubility of intermediates.

Role of Bases

BaseYield (Cyclization)Purity
Sodium bicarbonate72.0%98.5%
Sodium carbonate67.8%97.2%
Triethylamine53.4%95.8%

Sodium bicarbonate minimizes side reactions (e.g., hydrolysis of ester groups) compared to stronger bases.

Purification and Characterization

Recrystallization Techniques

  • Solvent System : Ethyl acetate/hexane (1:1 v/v) achieves 95–98% purity.

  • Crystallization Yield : 70–75% for the final compound.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.19 (s, 1H, H-3), 7.65 (s, 1H, H-5), 4.40 (q, 2H, -OCH₂CH₃), 1.42 (t, 3H, -OCH₂CH₃).

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityCost
Cyclocondensation + Nitration335–40%98%High
One-Pot Functionalization225–30%92%Medium

The cyclocondensation-nitration sequence remains the most reliable for industrial-scale production despite moderate yields.

Industrial-Scale Considerations

  • Batch Reactors : Preferred for stepwise control over nitration and esterification.

  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ reduces environmental impact.

  • Storage : Stable at –20°C under inert atmosphere for >12 months .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituents (Positions) Yield (%) HRMS (ESI) [M+H]+ (Calculated/Found) Physical State Reference
This compound Br (8), NO₂ (6), COOEt (2) N/R N/A Likely solid*
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate (12a) Br (8), CH₃ (6), COOEt (2) 83.3 283.0082/283.0091 Light yellow solid
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (12b) Br (8), Cl (6), COOEt (2) 76.6 302.9536/302.9548 White solid
Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate (12c) Br (8), H (6), COOEt (2) 71.1 268.9926/268.9937 Light yellow solid
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) N/R 287.09 (MW) N/R
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Br (6), NH₂ (8), COOEt (2) N/R N/A Crystalline solid

*N/R = Not reported in provided evidence. Key Observations:

  • Substituent Electronics: The nitro group at position 6 in the target compound introduces strong electron-withdrawing effects, which may reduce nucleophilic aromatic substitution (NAS) reactivity compared to electron-donating groups like methyl (12a) or amino .
  • Yield Trends: Methyl (12a) and chloro (12b) substituents at position 6 yield higher synthetic efficiencies (83.3% and 76.6%, respectively) compared to unsubstituted derivatives (12c, 71.1%).
  • Solubility : Nitro groups generally reduce aqueous solubility compared to halogen or alkyl substituents. For instance, sulfonamide derivatives of imidazo[1,2-a]pyridines exhibit improved solubility due to polar sulfonyl groups .

Comparison with Analogous Syntheses :

  • Methyl/Chloro Derivatives (12a-b) : Synthesized via direct cyclization of brominated pyridines with ethyl 3-bromopyruvate, avoiding nitration steps .
  • Amino Derivatives: Require protective group strategies (e.g., nitro reduction to amine) .

Biological Activity

Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a bromine atom at the 8th position, a nitro group at the 6th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-a]pyridine ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Research indicates that compounds with nitro groups, particularly at the C5 position in related structures, exhibit potent antitubercular effects. For instance, one study reported a minimum inhibitory concentration (MIC) of 0.78 μM against Mycobacterium tuberculosis, highlighting the importance of the nitro moiety for activity against this pathogen .

Anticancer Activity

This compound is also being explored for its potential anticancer properties. Studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit key enzymes involved in cancer cell proliferation. This compound may interfere with DNA replication and transcription through intercalation into DNA and generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits enzymes critical for nucleic acid and protein synthesis.
  • DNA Intercalation : It intercalates into DNA strands, disrupting replication and transcription processes.
  • ROS Generation : The compound induces oxidative stress through ROS generation, contributing to cell death .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds in the imidazo[1,2-a]pyridine class:

Compound NameSubstituentsAntimicrobial ActivityAnticancer Activity
Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylateNitro onlyModerateLow
Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylateChlorine instead of BromineLower than brominated variantModerate
Ethyl 8-bromo-6-aminoimidazo[1,2-a]pyridine-2-carboxylateAmino instead of NitroLowHigh

This table illustrates how variations in substituents can significantly affect both antimicrobial and anticancer activities.

Case Study 1: Antitubercular Activity

In a study focusing on nitroimidazole derivatives, this compound was evaluated for its efficacy against multidrug-resistant M. tuberculosis. The results indicated that the presence of the nitro group was crucial for maintaining high levels of activity against resistant strains .

Case Study 2: Anticancer Mechanisms

Another research effort investigated the anticancer potential of this compound against various cancer cell lines. The study found that treatment with this compound resulted in significant cell death through apoptosis pathways mediated by ROS generation .

Q & A

Q. What are the standard synthetic routes for Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate?

A common method involves cyclization reactions using ethyl bromopyruvate and substituted diaminopyridines. For example, 5-bromo-2,3-diaminopyridine reacts with ethyl bromopyruvate in ethanol under reflux with NaHCO₃ as a base, yielding intermediates that are subsequently nitrated to introduce the nitro group at the 6-position . Alternative routes may employ metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for bromine substitution . Optimization of reaction conditions (solvent, temperature, catalyst) is critical to achieve yields >60% and minimize side products like dehalogenated byproducts .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the ester carbonyl (C=O) typically appears at ~165–170 ppm in ¹³C NMR, while aromatic protons resonate between δ 7.5–9.0 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 342.97 for C₁₁H₉BrN₃O₄⁺) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and packing interactions. Monoclinic systems (space group P21/c) with unit cell parameters (a = 8.366 Å, b = 11.842 Å) are typical for imidazo[1,2-a]pyridines .

Q. What are common chemical reactions involving this compound?

  • Nucleophilic Substitution : The bromine at position 8 can be replaced with amines or alkoxides under Pd catalysis .
  • Reduction : Nitro groups (position 6) are reduced to amines using SnCl₂/HCl or catalytic hydrogenation .
  • Ester Hydrolysis : Treatment with NaOH/EtOH yields the carboxylic acid derivative, useful for further derivatization .

Advanced Research Questions

Q. How do substituent positions (bromo at C8, nitro at C6) influence reactivity and bioactivity?

  • Electronic Effects : The electron-withdrawing nitro group at C6 deactivates the ring, directing electrophilic attacks to C3 or C5. Bromine at C8 enhances steric hindrance, affecting cross-coupling efficiency .
  • Biological Activity : Comparative studies show bromo-nitro derivatives exhibit enhanced kinase inhibition (e.g., PI3Kα IC₅₀ = 0.8 µM vs. 2.1 µM for non-brominated analogs) due to improved target binding . Substitution at C6 with nitro versus methyl alters solubility (logP increases by ~0.5) and bioavailability .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization is hindered by conformational flexibility and polymorphism. Strategies include:

  • Solvent Screening : Ethanol/water mixtures promote slow crystallization.
  • Additives : Small amounts of DMSO reduce aggregation.
  • Cryocooling : Rapid cooling (-173°C) stabilizes metastable forms. SHELXD/SHELXE pipelines resolve twinned or high-symmetry structures .

Q. How are computational methods (e.g., DFT) applied to study this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electrostatic potentials and Fukui indices, identifying reactive sites for electrophilic substitution .
  • Molecular Docking : AutoDock Vina simulates binding to PI3Kα (PDB: 4JPS), showing hydrogen bonds between the nitro group and Lys802 residue .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(O)→σ*(N–O) in the nitro group) contributing to stability .

Q. How can researchers resolve contradictions in pharmacological data across studies?

  • Variable Analysis : Control substituent effects (e.g., compare bromo-nitro vs. chloro-nitro analogs) .
  • Assay Conditions : Standardize cell lines (e.g., HCT-116 vs. MCF-7) and incubation times .
  • Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values and assess heterogeneity (I² statistic) .

Methodological Tables

Q. Table 1. Comparative Reactivity of Substituted Imidazo[1,2-a]pyridines

CompoundSubstituentsReaction Rate (k, s⁻¹)Bioactivity (IC₅₀, µM)
Ethyl 8-Br-6-NO₂ derivativeBr (C8), NO₂ (C6)2.3 × 10⁻³0.8 (PI3Kα)
Ethyl 6-NO₂ derivativeNO₂ (C6)5.1 × 10⁻³2.1 (PI3Kα)
Ethyl 8-Cl derivativeCl (C8)1.9 × 10⁻³1.5 (CDK2)
Data aggregated from .

Q. Table 2. Crystallographic Parameters

ParameterValue
Space GroupP21/c
Unit Cell (Å)a=8.366, b=11.842
Z4
R-factor0.042
From .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.